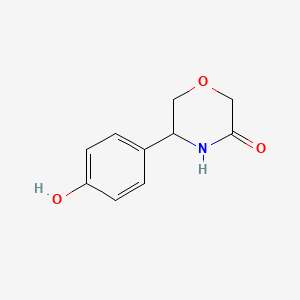

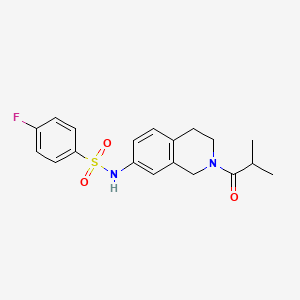

![molecular formula C13H16N2O2S B2494291 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864974-87-8](/img/structure/B2494291.png)

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiazolidine and thiazole derivatives involves multiple steps, including conventional mild reaction conditions and specific catalysts to achieve the desired outcomes. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared through carbodiimide condensation, highlighting a convenient method for synthesizing complex molecules (Yu et al., 2014).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of similar compounds. For example, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, showcasing the arrangement and comparison with related structures (Galushchinskiy et al., 2017). Such analyses are crucial for understanding the geometrical and electronic properties of these molecules.

Chemical Reactions and Properties

Chemical reactions involving thiazole and thiazolidine derivatives exhibit a range of activities, from hypoglycemic effects in biological models to the formation of hydrogen-bonded molecular assemblies. Studies have reported on the synthesis and biological activities of these compounds, illustrating their reactivity and potential applications in various fields (Balijapalli et al., 2017).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structures. For instance, the asymmetry in the crystal packing and hydrogen bonding contributes to the physical stability and solubility characteristics of these molecules. Detailed studies on compounds like N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide have provided insights into their physical properties through X-ray diffraction and spectroscopic techniques (Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide and its derivatives can be deduced from experimental and theoretical studies. Investigations into the reactivity parameters, charge transfer, and electronic properties provide a comprehensive understanding of these molecules. For example, a theoretical study on a similar compound, (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, used quantum chemical calculations to explore its energies, geometrical structure, and vibrational wave numbers, highlighting its electrophilic nature and potential interactions with DNA bases (Maurya et al., 2019).

Applications De Recherche Scientifique

Toxic Metabolite Formation

Thiazoles such as thiabendazole, 4-tert-butyl-2-methyl-thiazole, and 2-(p-methoxyphenyl)-4-methylthiazole undergo metabolic pathways resulting in the formation of toxic metabolites. This metabolic process involves microsomal epoxidation of the C=C double bond, leading to ring cleavage products like thioamides and alpha-dicarbonyl fragments. These metabolites, identified in mice, could have implications for toxicity and are important considerations in the broader context of thiazole compounds' biological interactions (Mizutani, Yoshida, & Kawazoe, 1994).

Anticonvulsant Applications

Synthesized Derivatives for Anticonvulsant Activity

A series of N‐(substituted‐2‐oxo‐4‐phenylazetidin‐1‐yl)‐2‐((6‐substitutedbenzo[d]thiazol‐2‐yl)amino)acetamide derivatives exhibited promising anticonvulsant activity, indicating potential applications in the development of new therapeutic agents. This study highlights the importance of the benzo[d]thiazol moiety in these compounds and its potential role in enhancing biological activity (Ali & Siddiqui, 2015).

Synthesis of Aryloxyanilide Ligands for Brain Imaging

Two aryloxyanilides with high affinity for brain peripheral benzodiazepine receptors (PBR) were synthesized, demonstrating the versatility of thiazole-containing compounds in developing ligands for sensitive brain imaging. This research underscores the potential of these compounds in positron emission tomography (PET) applications for studying PBR in the brain (Briard et al., 2008).

Attenuation of Neuroinflammation and Oxidative Stress

Benzimidazole-containing acetamide derivatives, including a thiazole moiety, demonstrated neuroprotective effects against ethanol-induced neurodegeneration. This suggests the potential application of these compounds in treating neurodegenerative disorders by mitigating oxidative stress-induced neuroinflammation (Imran et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-4-5-11-12(8-9)18-13(14-10(2)16)15(11)6-7-17-3/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWQMOFGFDUMBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

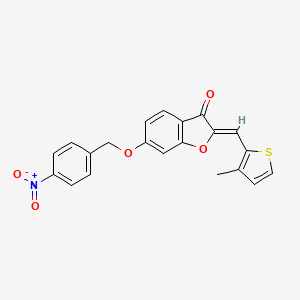

![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)

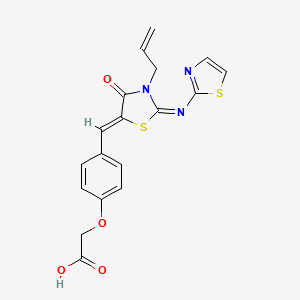

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)

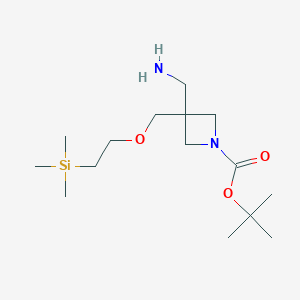

![6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2494213.png)

![3-chloro-N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2494215.png)

![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)

![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)

![2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2494228.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)